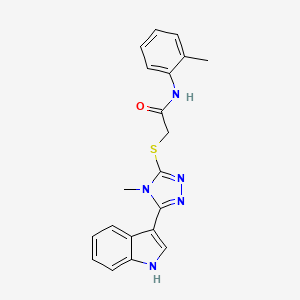

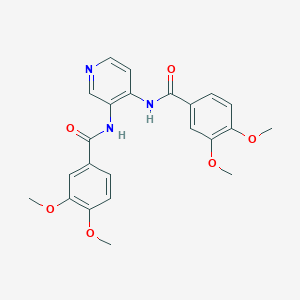

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide, also known as ITA, is a chemical compound with potential applications in scientific research. The compound is synthesized through a specific method, which will be discussed in ITA has been shown to have a mechanism of action that affects various biochemical and physiological processes, leading to potential advantages and limitations in laboratory experiments. This paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on ITA.

Scientific Research Applications

Biological Activity of Acetamide Derivatives Acetamide and its derivatives, including structures similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide, have been extensively studied due to their commercial importance and biological activity. These compounds exhibit a range of biological responses varying both qualitatively and quantitatively, reflecting their material biology and usage. Acetamide derivatives' environmental toxicology has also been a significant area of study (Kennedy, 2001).

Reactivity and Applications of 1,2,4-Triazole Derivatives The reactivity of 1,2,4-triazole derivatives, part of the molecular structure of the compound , indicates their potential in various applications. These compounds show high antioxidant and antiradical activity and have a positive impact on biochemical processes, especially in patients exposed to high doses of radiation. The similarity of synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, which also has a free SH-group, opens up new possibilities for chemical transformations and pharmacological applications (Kaplaushenko, 2019).

Physico-Chemical Properties and Applications 1,2,4-triazole derivatives have been recognized for their wide range of applications in medicine, pharmacy, and even in engineering, metallurgical, and agricultural fields. These compounds serve as optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their versatility and low toxicity make them materials of interest across various industries. The ongoing search for new molecules with substituted 1,2,4-triazole structures underlines their potential in scientific and industrial applications (Parchenko, 2019).

Patent Trends and Pharmaceutical Applications The 1,2,4-triazole family has been a subject of numerous patents, reflecting the broad interest in developing new drugs with diverse biological activities. This interest is driven by the structural variations possible with these compounds, leading to a range of pharmaceutical applications. The exploration of new methods of synthesis and biological evaluation for these compounds is ongoing, highlighting their therapeutic potential across various medical conditions (Ferreira et al., 2013).

properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13-7-3-5-9-16(13)22-18(26)12-27-20-24-23-19(25(20)2)15-11-21-17-10-6-4-8-14(15)17/h3-11,21H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJTFKNWCZNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)

![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)

![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)

![N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2435732.png)

![7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B2435733.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435735.png)

![Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2435739.png)